1-phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-Phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a phenyl group and at the 4-position with a prop-2-yn-1-ylsulfanyl moiety. This scaffold is notable for its structural versatility, enabling interactions with biological targets such as kinases and enzymes. The propynylsulfanyl group introduces a sulfur atom and an alkyne functionality, which may enhance binding through hydrophobic interactions, π-π stacking, or covalent modifications.
Properties
IUPAC Name |
1-phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S/c1-2-8-19-14-12-9-17-18(13(12)15-10-16-14)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLOYEBYWOBSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and pyrimidine precursors.
Introduction of the phenyl group: This step often involves electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the prop-2-yn-1-ylsulfanyl group: This can be done through nucleophilic substitution reactions where a suitable leaving group is replaced by the prop-2-yn-1-ylsulfanyl moiety
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure high purity and efficiency.
Chemical Reactions Analysis
1-Phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the prop-2-yn-1-ylsulfanyl group can be replaced by other functional groups
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action
Mechanism of Action
The mechanism by which 1-phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes : The target compound’s propynylsulfanyl group may require thiourea intermediates or coupling reactions, akin to methods in and (POCl3-mediated synthesis) .
- Substituent Effects : Bulky groups (e.g., halogenated benzene in ) enhance inhibitory activity, while polar groups (e.g., hydroxy in ) improve solubility . The propynylsulfanyl group balances hydrophobicity and reactivity.
Table 2: Pharmacological Profiles of Analogs
Key Observations :
- Target Specificity : The propynylsulfanyl group’s sulfur atom may facilitate covalent binding or allosteric modulation, similar to methylthio in KKC080096 .
- Toxicity Considerations : Substitutions like phenyl () can cause toxicity, whereas smaller groups (e.g., methoxy in ) improve safety .
Physicochemical Properties
- Lipophilicity : Analogs with arylpiperazinyl (logP = 4.27) or halogenated groups exhibit high lipophilicity, favoring membrane permeability . The propynylsulfanyl group (logP likely ~3–4) may offer balanced bioavailability.
- Solubility : Hydroxy derivatives () show improved aqueous solubility due to hydrogen bonding, while sulfur-containing groups (e.g., methylthio in ) may reduce solubility .
Biological Activity
1-Phenyl-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This compound features a unique structural framework that may influence its interaction with biological targets, including various kinases involved in tumorigenesis.
Chemical Structure and Properties
The compound's structure can be represented as follows:
The presence of a phenyl group and a prop-2-yn-1-ylsulfanyl moiety enhances its electronic properties and may contribute to its biological activity. The fluorine substitution at the 4-position can also influence the compound's reactivity and binding affinity towards target proteins.
Anticancer Potential
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit key kinases such as the epidermal growth factor receptor (EGFR) and Src kinase, which are critical in cancer cell proliferation and survival.
A study highlighted that a related compound demonstrated IC50 values ranging from 0.3 to 24 µM against dual EGFR/VGFR2 targets. Specifically, compound 5i was noted for its potent inhibitory effects on tumor growth in MCF-7 breast cancer cells, inducing apoptosis and inhibiting cell migration .
The mechanism by which this compound exerts its effects likely involves:
- Inhibition of Kinase Activity : The compound may act as a competitive inhibitor for ATP-binding sites on kinases, disrupting their activity and leading to reduced cell proliferation.
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis through pathways involving BAX/Bcl-2 ratios, resulting in increased cellular apoptosis markers .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins. Preliminary data suggest significant binding affinities to Src kinase and other related targets, indicating potential for further pharmacological evaluation .
Case Studies
Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 5i | EGFR/VGFR2 | 0.3 / 7.60 | Tumor growth inhibition, apoptosis induction |
| 12b | Wild EGFR | 0.016 | Strong anti-proliferative activity |
| 12b | Mutant EGFR | 0.236 | Apoptotic inducer, cell cycle arrest |
These findings underscore the potential of pyrazolo[3,4-d]pyrimidine derivatives as multi-target inhibitors in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
